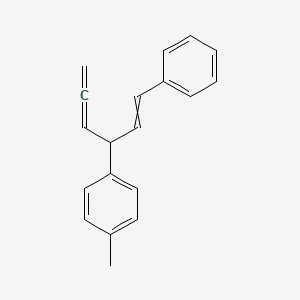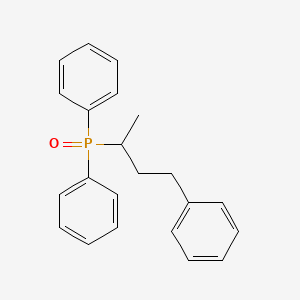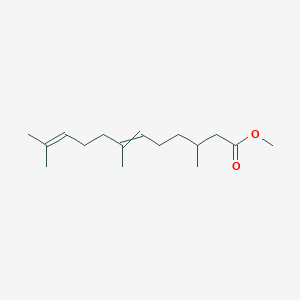![molecular formula C13H17NOSi B14409550 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one CAS No. 83188-12-9](/img/structure/B14409550.png)
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one typically involves the Fischer indole synthesis. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . The trimethylsilyl group can be introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by the introduction of the trimethylsilyl group using appropriate silylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.
Applications De Recherche Scientifique
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The indole moiety is known to interact with biological targets, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Trimethylsilyl)phenyl]ethanone
- 1-cyclohexyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Uniqueness
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one is unique due to the presence of both the indole and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
83188-12-9 |
|---|---|
Formule moléculaire |
C13H17NOSi |
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
1-(4-trimethylsilylindol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NOSi/c1-10(15)14-9-8-11-12(14)6-5-7-13(11)16(2,3)4/h5-9H,1-4H3 |
Clé InChI |
YXDKNWLGQXCZER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=C1C=CC=C2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


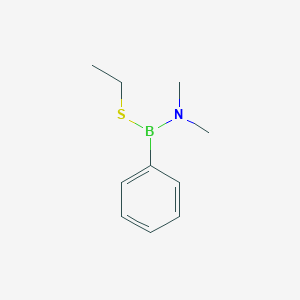
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
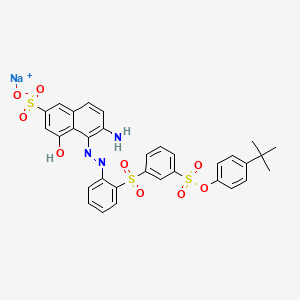
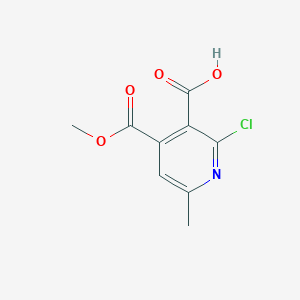
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)

![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
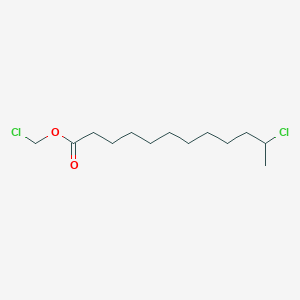
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
